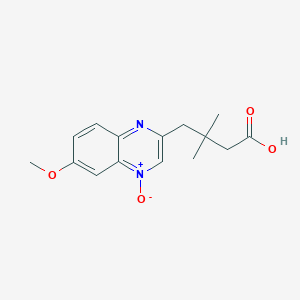

3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide

Description

Properties

IUPAC Name |

4-(6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,8-14(18)19)7-10-9-17(20)13-6-11(21-3)4-5-12(13)16-10/h4-6,9H,7-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAOOSMLUZTAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C[N+](=C2C=C(C=CC2=N1)OC)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Carboxy Group: The carboxy group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Methoxylation: The methoxy group can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

Oxidation: The final step involves the oxidation of the quinoxaline to form the 1-oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.

Reduction: Reduction reactions can convert the 1-oxide back to the parent quinoxaline.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoxaline dioxides.

Reduction: Parent quinoxaline.

Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

2-Methyl-3-phenylquinoxaline-7-carboxylic Acid (C₁₆H₁₂N₂O₂)

7-Methoxy-4-chloroquinoline-6-carboxamide (CAS 417721-36-9)

- Key Features: A quinoline core with methoxy (position 7), chloro (position 4), and carboxamide (position 6) groups .

- The methoxy group’s position (7 in both) suggests similar electronic effects, but the carboxyalkyl chain in the target compound introduces a distinct steric profile compared to carboxamide.

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

- Quinoxaline vs.

- Methoxy Group : Enhances solubility and may modulate metabolism by cytochrome P450 enzymes.

- Carboxyalkyl Chain: Increases molecular weight (estimated ~350–400 g/mol for the target compound) compared to simpler analogs like 2-methyl-3-phenylquinoxaline-7-carboxylic acid (264.28 g/mol) . This could impact pharmacokinetics, such as absorption and half-life.

Tabulated Comparison of Key Compounds

Biological Activity

3-(3-Carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide is a quinoxaline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular mass of approximately 290.31 g/mol. The compound features a quinoxaline core, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Mass | 290.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 77147-77-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been studied for its potential as an inhibitor of receptor tyrosine kinases (RTKs), which play a critical role in cell signaling pathways related to growth and proliferation.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit the activity of type III receptor tyrosine kinases, which are implicated in various cancers and other diseases .

- Modulation of Signaling Pathways : By affecting RTK pathways, it can influence downstream signaling cascades that regulate cellular functions such as apoptosis and cell cycle progression.

Antimicrobial Activity

Quinoxalines are also noted for their antimicrobial properties. Preliminary studies have suggested that derivatives can demonstrate activity against various bacterial strains, including both gram-positive and gram-negative bacteria . Further research is needed to establish the specific antimicrobial profile of this compound.

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study examining various quinoxaline derivatives found that certain compounds could significantly reduce the proliferation of cancer cell lines through RTK inhibition. Although direct studies on our compound are scarce, it is hypothesized that it may exhibit similar effects due to its structural characteristics .

- Synthesis and Evaluation : The synthesis of related quinoxaline compounds has been documented, highlighting their potential as therapeutic agents in oncology and infectious diseases. The synthetic routes often involve multi-step processes that enhance the biological activity of the final product.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-carboxy-2,2-dimethylpropyl)-7-methoxyquinoxaline 1-oxide in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the quinoxaline core with the 3-carboxy-2,2-dimethylpropyl group under controlled conditions. Key steps include:

- Reagent Selection : Use methoxy-protected intermediates (e.g., methoxyphenyl derivatives) to minimize side reactions during coupling .

- Purification : Apply membrane separation technologies (e.g., nanofiltration) or column chromatography to isolate the target compound from byproducts .

- Oxidation : Introduce the 1-oxide moiety using mild oxidizing agents (e.g., hydrogen peroxide in acetic acid), monitored by TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy and carboxy groups). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO-d .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) provides exact mass verification (e.g., molecular ion peaks at m/z 347.34 for related quinoxaline derivatives) .

- IR Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch at ~1700 cm) and quinoxaline N-oxide (N-O stretch at ~1250 cm) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in sealed containers under dry, inert conditions (argon atmosphere) to prevent degradation. Monitor for moisture ingress using desiccants .

- Emergency Protocols : Equip labs with eyewash stations and safety showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, increasing reaction temperature from 25°C to 60°C improved yields by 15% in analogous quinoline syntheses .

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling efficiency. Pd(OAc) showed higher selectivity in methoxyquinoxaline derivatization .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. How can contradictions in stability data under different storage conditions be addressed?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and compare with ambient storage. Use HPLC to quantify degradation products (e.g., demethylated or decarboxylated species) .

- Mechanistic Insights : Apply density functional theory (DFT) to model degradation pathways. For example, computational studies predict higher susceptibility of the carboxy group to hydrolysis under acidic conditions .

- Data Reconciliation : Cross-validate findings with peer-reviewed literature on structurally similar quinoxalines (e.g., 3-methylquinoxaline-2-carboxylic acid analogs) .

Q. What computational methods are suitable for predicting the compound’s reactivity in structural modifications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzyme active sites) to guide functionalization .

- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : Perform virtual screening against protein databases (e.g., PDB) to prioritize modifications for enhanced binding affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (e.g., ANOVA) to identify outliers. For example, variations in assay protocols (e.g., cell line differences) may explain conflicting cytotoxicity results .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Peer Collaboration : Engage in open-data initiatives to compare raw datasets and refine hypotheses .

Experimental Design Framework

Q. How can a conceptual framework guide the design of studies involving this compound?

- Methodological Answer :

- Theory-Driven Hypotheses : Anchor research in established theories (e.g., Hammett substituent effects for predicting electronic impacts of the methoxy group) .

- Iterative Prototyping : Use feedback loops between synthesis, characterization, and bioactivity testing to refine compound libraries .

- Interdisciplinary Integration : Combine chemical engineering principles (e.g., process control simulations) with organic chemistry to scale up synthesis without compromising purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.